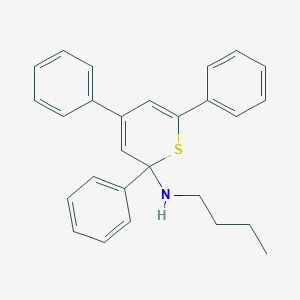
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of thiopyrans, which are sulfur-containing heterocycles. The presence of phenyl groups and a butyl chain in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine typically involves the reaction of 2,4,6-triphenylthiopyran with butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran or tetrahydrothiopyran, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran and tetrahydrothiopyran derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-2H-thiopyran: Lacks the butylamine group, resulting in different chemical properties and reactivity.
N-Butyl-2,4,6-triphenyl-2H-pyran-2-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine is unique due to the presence of both phenyl groups and a butyl chain, which confer distinct chemical and physical properties. Its sulfur-containing thiopyran ring also differentiates it from oxygen-containing analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
82338-23-6 |
|---|---|
Molecular Formula |
C27H27NS |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-butyl-2,4,6-triphenylthiopyran-2-amine |
InChI |
InChI=1S/C27H27NS/c1-2-3-19-28-27(25-17-11-6-12-18-25)21-24(22-13-7-4-8-14-22)20-26(29-27)23-15-9-5-10-16-23/h4-18,20-21,28H,2-3,19H2,1H3 |
InChI Key |
SPCPKTLAQNWVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1(C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
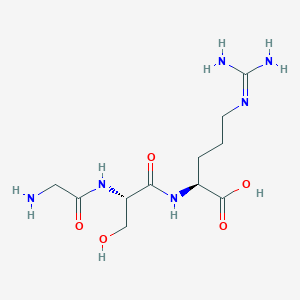
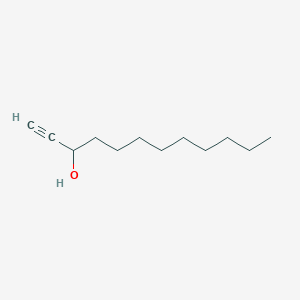
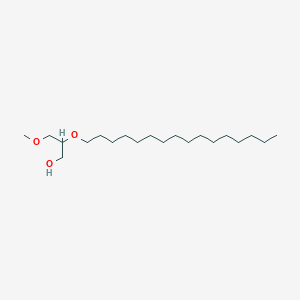

![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
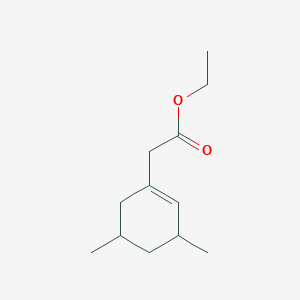
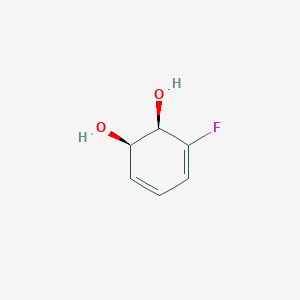
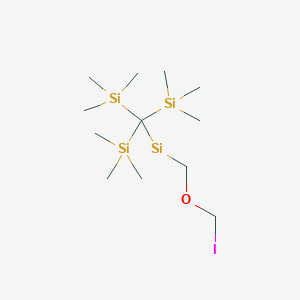
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)
